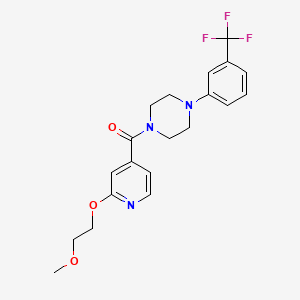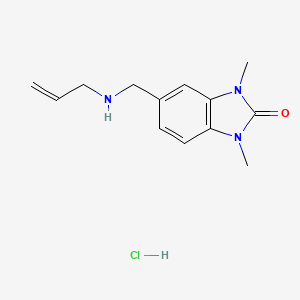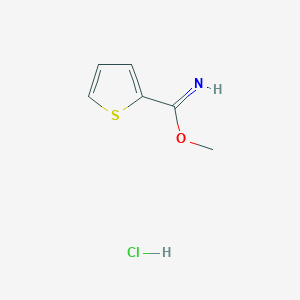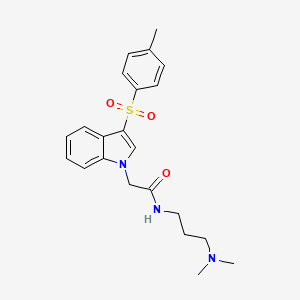![molecular formula C24H27N3O2S B2401599 Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705836-00-5](/img/structure/B2401599.png)
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is commonly known as NTBC and has been synthesized through various methods to explore its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity : A study by Rajak et al. (2010) discussed the synthesis of novel semicarbazones, which included derivatives of naphthalene, to explore their anticonvulsant activities. These compounds were evaluated using several models, and the study contributed to understanding the structural requirements for anticonvulsant activity.
Anticancer Evaluation : Research conducted by Gouhar and Raafat (2015) involved the synthesis of a naphthalene derivative, which was then tested with various nucleophiles for potential anticancer properties. The study highlighted the chemical versatility of naphthalene derivatives in developing potential anticancer agents.
Apoptosis Induction in Cancer Cells : Jiang et al. (2008) discovered a series of naphthalen-yl(phenyl)methanones as potent inducers of apoptosis in cancer cells. This research, detailed in Jiang et al. (2008), focused on cell-based assays to identify compounds that could effectively trigger cell death in cancerous cells.
Anti-Parkinson's Activity : A study by Gomathy et al. (2012) synthesized novel naphthalene derivatives and evaluated their potential as anti-Parkinson's agents. The compounds showed significant activity in an in vivo rat model, indicating their potential in treating Parkinson's disease.
Cytotoxicity in Melanoma Cells : Kong et al. (2018) researched a naphthyridine derivative that exhibited potent anticancer activity in melanoma cells. This study, as reported in Kong et al. (2018), found that the compound induced both necroptosis and apoptosis in melanoma cells, highlighting its therapeutic potential.
Anti-hyperglycemic Agents : Kumar et al. (2006) synthesized a series of naphthalen-1-yl-methanone derivatives to test their anti-hyperglycemic activity. The results, presented in Kumar et al. (2006), indicated that some compounds exhibited significant activity, suggesting their potential in managing hyperglycemia.
Propiedades
IUPAC Name |
naphthalen-1-yl-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-23(22-7-3-5-18-4-1-2-6-21(18)22)27-13-8-19(9-14-27)26-15-10-20(11-16-26)29-24-25-12-17-30-24/h1-7,12,17,19-20H,8-11,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFLCIMVPVWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401517.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401518.png)
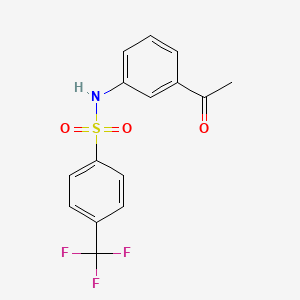
![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)
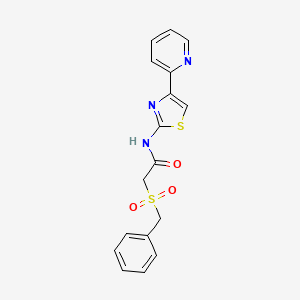
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2401526.png)
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)
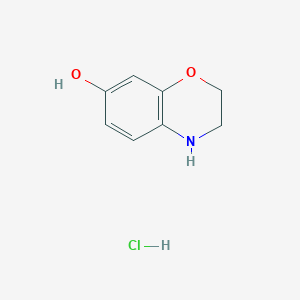
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)
